molecular formula C11H8F4O2 B13540901 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid

1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Cat. No.: B13540901
M. Wt: 248.17 g/mol
InChI Key: CXCZYTWLAQNBSN-UHFFFAOYSA-N
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Description

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the fluoro substituent on the phenyl ring.

    4-fluoro-2-(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a cyclopropane ring.

    2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, fluoro, and trifluoromethyl substituents. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8F4O2/c12-6-1-2-7(8(5-6)11(13,14)15)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17)

InChI Key

CXCZYTWLAQNBSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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